molecular formula C27H38N4O4S B2376706 4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide CAS No. 444184-71-8

4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2376706
CAS No.: 444184-71-8
M. Wt: 514.69
InChI Key: IXLUCFGSOQCHJF-UHFFFAOYSA-N
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Description

4-((2-((2-(sec-butylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H38N4O4S and its molecular weight is 514.69. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

Studies have shown that various heterocyclic derivatives can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to compounds such as tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields. These methodologies are crucial for developing novel compounds with potential applications in drug design and materials science (Bacchi et al., 2005).

Annulation Methods for Heterocycles

Efficient and mild methods for preparing dihydroquinazolinones and benzimidazoles have been developed using oxone-mediated reactions. These syntheses are important for creating compounds with potential antimicrobial properties and for exploring new avenues in medicinal chemistry (Sriramoju et al., 2018).

Synthesis of Fused Quinoline Derivatives

Research into the synthesis of fused quinoline derivatives has highlighted their antiproliferative activities and inhibitions of tyrosine kinases and Pim-1 kinase. These findings suggest significant potential for developing optimized anticancer agents through such compounds (Mohareb et al., 2022).

Utility of Cyano Acid Hydrazide in Heterocyclic Chemistry

Cyano acid hydrazide has been utilized to synthesize various heterocyclic compounds, demonstrating the versatility and potential of this approach for generating novel molecules with a range of applications (Hussein, 1998).

Properties

IUPAC Name

4-[[2-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O4S/c1-3-18(2)29-24(32)17-36-27-30-23-9-5-4-8-22(23)26(34)31(27)16-19-10-12-20(13-11-19)25(33)28-15-21-7-6-14-35-21/h4-5,8-9,18-21H,3,6-7,10-17H2,1-2H3,(H,28,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLUCFGSOQCHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3CCC(CC3)C(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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